Phosphinic acid, 3-pyridinyl-, butyl ester
Description
Phosphinic acid, 3-pyridinyl-, butyl ester is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphinic acid and contains a pyridine ring, making it a unique organophosphorus compound
Structure
3D Structure
Properties
CAS No. |
821009-65-8 |
|---|---|
Molecular Formula |
C9H13NO2P+ |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
butoxy-oxo-pyridin-3-ylphosphanium |
InChI |
InChI=1S/C9H13NO2P/c1-2-3-7-12-13(11)9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3/q+1 |
InChI Key |
IJQMSCVLLCXDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of (3-Pyridinyl)(H)P(O)OH
- Reagents : 3-vinylpyridine, H₃PO₂, isopropanol.
- Conditions : 90°C, 4–6 hours.
- Mechanism : Hydrophosphinylation of the vinyl group introduces the phosphinic acid moiety.
Step 2: Alkylation with Butyl Bromide
Step 3: Esterification with Butanol
- Reagents : (3-Pyridinyl)(Bu)P(O)OH, BuOH, DCC/DMAP or microwave (MW) irradiation.
- Conditions :
- Yield : 65–95% (dependent on method).
Phosphinic Chloride Route
This approach involves reacting a phosphinic chloride with 3-pyridinol and subsequent esterification.
Step 1: Synthesis of Bu-P(O)Cl
Step 2: Reaction with 3-Pyridinol
Step 3: Esterification
- Reagents : (3-Pyridinyl)(Bu)P(O)OH, BuOH, BrSiMe₃.
- Conditions : CH₂Cl₂, rt, followed by methanolysis.
Alkylation of H-Phosphinic Acid
This method directly alkylates a preformed H-phosphinic acid with butyl bromide .
Step 1: Synthesis of (3-Pyridinyl)(H)P(O)OH
Step 2: Alkylation
Step 3: Esterification
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | BuBr, LiHMDS | THF, −78°C to rt, 3–6 h | 70–95% | |
| Esterification | BuOH, MW | 220°C, 2.5 h | 44–58% |
Direct Esterification of Phosphinic Acid
This method bypasses alkylation by directly esterifying (3-pyridinyl)(H)P(O)OH with butanol .
Step 1: Synthesis of (3-Pyridinyl)(H)P(O)OH
Step 2: Esterification
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Esterification | BuOH, DCC/DMAP | THF, rt, 12–24 h | 64–89% |
Phase-Transfer Catalysis (PTC) with Microwave Irradiation
This method enhances reaction efficiency for esterification.
Step 1: Alkylation
Step 2: Esterification
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | BuBr, CTAB | Toluene, 65–70°C, 6 h | 55–71% | |
| Esterification | BuOH, MW | 220°C, 2.5 h | 44–58% |
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrophosphinylation | High yield for phosphinic acid synthesis | Requires specialized alkylation steps |
| Phosphinic Chloride Route | Direct introduction of substituents | Phosphinic chlorides are unstable |
| Alkylation of H-Phosphinic Acid | Versatile for diverse alkyl groups | Sensitive to hydrolysis during isolation |
| Direct Esterification | Simplified workflow | Low yields under conventional heating |
| PTC with MW | Enhanced reaction rates | High energy input required |
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, 3-pyridinyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in an aqueous medium is commonly used for acidic hydrolysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphinic acid and butanol.
Oxidation: Phosphonic acids and other oxidized derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Medicinal Chemistry
Bioactive Properties
Phosphinic acids are recognized for their bioactive properties, making them valuable in drug design and development. The structural similarity of phosphinic acids to phosphates allows them to interact with biological systems effectively. Research has shown that these compounds can act as enzyme inhibitors, particularly in the context of protein-tyrosine kinases (PTKs) and other therapeutic targets. For instance, phosphinic acid analogs have been synthesized and evaluated for their efficacy against various diseases, including cancer and metabolic disorders .
Case Study: Kinase Inhibitors
A study demonstrated the synthesis of phosphinic acid derivatives that serve as potent inhibitors for specific kinases involved in cancer pathways. The introduction of a pyridine moiety enhances binding affinity and selectivity towards these targets, showcasing the potential of phosphinic acids in developing targeted therapies .
Materials Science
Surface Modification
Phosphinic acid derivatives are employed to modify surfaces of materials such as indium-tin oxide (ITO). This modification improves the properties of transparent conducting oxides by enhancing their hydrophilicity and adhesion characteristics. The functionalization process often involves self-assembled monolayers (SAMs) formed by phosphonic acids on metal oxides, which can significantly alter the electronic properties of the surfaces .
Table 1: Properties of Modified Surfaces
| Modification Type | Surface Property Enhanced | Application Area |
|---|---|---|
| Phosphonic Acid SAM | Increased Hydrophilicity | Photovoltaics |
| Phosphonic Acid Coating | Improved Adhesion | Electronics |
| Functionalized ITO | Enhanced Conductivity | Sensors |
Synthesis and Functionalization
Synthetic Approaches
The synthesis of phosphinic acid derivatives typically involves alkylation reactions or the use of protecting groups to facilitate selective modifications. For example, the butyl ester form can be synthesized through a series of steps involving alkylation under controlled conditions to yield high-purity products suitable for further applications. This process is crucial for developing compounds with specific functionalities tailored for targeted applications .
Analytical Applications
Analytical Chemistry
Phosphinic acids have been utilized in analytical chemistry for their ability to form stable complexes with metal ions, which can be exploited in various detection methods. They serve as ligands in complexometric titrations and spectroscopic analyses, providing insights into metal ion concentrations in environmental samples .
Mechanism of Action
The mechanism of action of phosphinic acid, 3-pyridinyl-, butyl ester involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of natural phosphates and interact with enzymes and receptors involved in various biological processes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important reagent in organic synthesis, a potential therapeutic agent, and a valuable component in industrial processes.
Biological Activity
Phosphinic acid derivatives, including phosphinic acid, 3-pyridinyl-, butyl ester, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phosphinic acid backbone with a pyridine ring and a butyl group. The general structure can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
The biological activity of phosphinic acid derivatives often involves modulation of enzyme activities and receptor interactions. Key mechanisms include:
- Inhibition of Enzymes : Phosphinic acids can act as inhibitors for various enzymes, including serine proteases and phosphatases.
- Receptor Modulation : Some derivatives exhibit activity as agonists or antagonists at GABA receptors, influencing neurotransmission in the central nervous system (CNS) .
Table 1: Summary of Biological Activities
Case Studies
- CNS Activity : A study investigated the effects of phosphinic acid derivatives on GABA receptors, revealing that certain compounds exhibited selective agonist activity, which could have implications for treating anxiety and epilepsy .
- Antimicrobial Properties : Research highlighted the antimicrobial potential of phosphinic acid derivatives against strains such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated synergistic effects when used in combination with traditional antibiotics, enhancing their efficacy against resistant strains .
- Amyloid Modulation : In a study focusing on neurodegenerative diseases, phosphinic acid derivatives were tested for their ability to inhibit α-synuclein amyloid fibril formation. The results indicated that these compounds could significantly reduce amyloid formation, suggesting potential therapeutic applications in Parkinson's disease .
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of phosphinic acids. For example:
- Modification at C-6 Position : Phosphonylation at this position has been shown to improve solubility and maintain biological activity against pathogens like Chlamydia trachomatis .
- Synthesis and Characterization : Various synthetic methodologies have been developed to create novel phosphinic acid derivatives with enhanced pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
